N'-[2-(4-fluorophenyl)ethyl]-1-phenylethane-1,2-diamine
Description
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)ethyl]-1-phenylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2/c17-15-8-6-13(7-9-15)10-11-19-12-16(18)14-4-2-1-3-5-14/h1-9,16,19H,10-12,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNUUDNNVINUDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[2-(4-fluorophenyl)ethyl]-1-phenylethane-1,2-diamine is an organic compound with potential biological activities that merit investigation. Its structure comprises a fluorophenyl group linked to an ethyl chain and a phenylethane-1,2-diamine moiety, suggesting possible interactions with biological targets. This article reviews the compound's synthesis, biological activity, mechanisms of action, and relevant research findings.
The following table summarizes the key chemical properties of this compound:
| Property | Value |
|---|---|
| CAS Number | 627520-21-2 |
| Molecular Formula | C15H25FN2 |
| Molecular Weight | 252.37 g/mol |
| IUPAC Name | N'-[2-(4-fluorophenyl)ethyl]-N-pentylethane-1,2-diamine |
| InChI Key | WXDFQHVJCFFUGV-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCNCCNCCC1=CC=C(C=C1)F |
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorophenethylamine with pentylamine under controlled conditions. The reaction is optimized for yield and purity, often employing catalysts and specific solvents to facilitate the process .
Biological Activity
Research into the biological activity of this compound has indicated several potential applications:
Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties. For instance, it has been evaluated against various bacterial strains, demonstrating inhibitory effects that warrant further exploration in therapeutic contexts.
Anticancer Properties: The compound's structure suggests possible interactions with cellular pathways involved in cancer proliferation. Investigations have indicated that it may induce apoptosis in certain cancer cell lines, although detailed mechanisms remain to be elucidated .
The mechanism by which this compound exerts its biological effects appears to involve binding to specific receptors or enzymes. This interaction can modulate cellular signaling pathways, potentially leading to altered cellular responses such as apoptosis or inhibition of cell division .
Case Studies
Several case studies have highlighted the compound's potential:
- Study on Antimicrobial Efficacy: A recent study evaluated the compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at varying concentrations, suggesting its potential as a novel antimicrobial agent .
- Cancer Cell Line Study: In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Core Structural Features
The target compound shares a 1,2-diamine backbone with several analogs, but its unique substitution pattern distinguishes it:
- 4-Fluorophenyl substituent : Introduces electron-withdrawing effects, improving metabolic stability and binding specificity.
Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of Selected Diamine Derivatives
Physicochemical and Pharmacological Insights
Fluorine vs. Chlorine Substituents
- The 4-fluorophenyl group in the target compound offers moderate electronegativity and enhanced metabolic stability compared to non-fluorinated analogs . In contrast, the 4-chlorophenyl analog provides stronger electron withdrawal but may increase toxicity risks.
Amine Substitution Patterns
- The target compound lacks dimethylation, retaining primary/secondary amines for stronger target interactions.
Aromatic Diversity
- The pyridine-containing analog introduces a heterocyclic ring, enabling π-π interactions and solubility modulation. The target compound’s purely aromatic system may favor hydrophobic binding pockets.
Steric and Conformational Effects
- The isobutyl group in adds steric bulk, which could hinder binding to compact active sites. The target compound’s phenylethyl chain balances flexibility and rigidity, optimizing receptor fit.
Q & A
Q. What synthetic methodologies are recommended for preparing N'-[2-(4-fluorophenyl)ethyl]-1-phenylethane-1,2-diamine?
The synthesis of structurally analogous 1,2-diamine derivatives often employs reductive amination or nucleophilic substitution. For example, Motoyoshiya et al. (2011) describe a method using palladium-catalyzed coupling reactions to introduce aryl groups to ethane-1,2-diamine backbones, which can be adapted for fluorophenyl substitutions . Purification typically involves column chromatography with silica gel and characterization via -NMR to confirm regioselectivity and purity.
Q. How can researchers ensure accurate characterization of this diamine’s physical properties?
Key steps include:
- Solubility profiling : Test solubility in polar (e.g., water, ethanol) and nonpolar solvents (e.g., dichloromethane) to guide reaction design .
- Thermal analysis : Use differential scanning calorimetry (DSC) to determine melting points and assess thermal stability, as seen in analogous compounds with fluorophenyl groups (mp 157–161°C for 3-nitro-1,2-phenylenediamine) .
- Spectroscopic validation : Combine -NMR, -NMR, and FT-IR to confirm amine functionality and aryl substitution patterns .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as fluorophenyl derivatives may cause respiratory or dermal irritation .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, particularly due to volatile amine intermediates .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, leveraging its robust handling of twinned data and high-resolution structures . For example:
- Collect data at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
- Apply the TWIN and BASF commands in SHELXL to model twinning, particularly if asymmetric unit discrepancies arise .
Q. What analytical strategies address contradictions in reactivity data for fluorophenyl-substituted diamines?
- Comparative kinetic studies : Monitor reaction rates under varying conditions (e.g., pH, solvent polarity) to identify mechanistic outliers. For instance, electron-withdrawing fluorine substituents may reduce nucleophilicity of the amine group, requiring adjusted reaction temperatures .
- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to compare activation energies of proposed reaction pathways and validate experimental observations .
Q. How can researchers optimize catalytic applications of this diamine in asymmetric synthesis?
- Ligand design : Modify the diamine’s backbone with bulky substituents (e.g., tert-butyl groups) to enhance enantioselectivity, as demonstrated in chiral cyclohexane-1,2-diamine catalysts .
- Screening protocols : Use high-throughput robotic platforms to test ligand-metal complexes (e.g., Cu(II) or Ru(II)) in model reactions like ketone hydrogenation .
Q. What methods validate the compound’s role in pharmaceutical intermediate synthesis?
- Structure-activity relationship (SAR) studies : Introduce bioisosteric replacements (e.g., replacing fluorine with chlorine) and compare biological activity via in vitro assays .
- Impurity profiling : Employ HPLC-MS to detect and quantify byproducts (e.g., dimerized amines) using protocols from pharmacopeial standards (e.g., ≤0.1% individual impurities) .
Methodological Tables
Q. Table 1. Key Characterization Data for Analogous 1,2-Diamines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
